1-Benzylspiro[pyrrolidine-3,9'-xanthene]
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Overview
Description
1-Benzylspiro[pyrrolidine-3,9’-xanthene] is a complex organic compound characterized by a spirocyclic structure, which includes a pyrrolidine ring fused to a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzylspiro[pyrrolidine-3,9’-xanthene] typically involves multi-step organic reactions. One common method includes the condensation of a benzylamine derivative with a suitable xanthene precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as tetrabutylammonium iodide (TBAI), and an oxidizing agent like hydrogen peroxide (H₂O₂) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of 1-Benzylspiro[pyrrolidine-3,9’-xanthene] may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Benzylspiro[pyrrolidine-3,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzyl moiety.
Scientific Research Applications
1-Benzylspiro[pyrrolidine-3,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with unique properties, such as improved solubility and stability.
Mechanism of Action
The mechanism of action of 1-Benzylspiro[pyrrolidine-3,9’-xanthene] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2-pyrrolidin]-2-one: Another spirocyclic compound with a similar structure but different functional groups.
Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]: A structurally diverse spirooxindole scaffold.
Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile: Another spirooxindole derivative with unique properties.
Uniqueness
1-Benzylspiro[pyrrolidine-3,9’-xanthene] stands out due to its specific combination of a pyrrolidine ring and a xanthene moiety, which imparts unique chemical and biological properties
Properties
CAS No. |
648928-59-0 |
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Molecular Formula |
C23H21NO |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-benzylspiro[pyrrolidine-3,9'-xanthene] |
InChI |
InChI=1S/C23H21NO/c1-2-8-18(9-3-1)16-24-15-14-23(17-24)19-10-4-6-12-21(19)25-22-13-7-5-11-20(22)23/h1-13H,14-17H2 |
InChI Key |
ROGAEZFYIBZOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12C3=CC=CC=C3OC4=CC=CC=C24)CC5=CC=CC=C5 |
Origin of Product |
United States |
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